Cas no 2098030-99-8 (methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate)

Methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core with a methyl ester moiety at the 6-position and an isopropyl group at the 1-position. This structure imparts versatility in medicinal and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. The ester functionality allows for further derivatization, while the isopropyl substitution enhances steric and electronic properties, influencing binding affinity and metabolic stability. Its well-defined reactivity profile makes it valuable for constructing complex scaffolds in drug discovery. The compound is typically characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic workflows.
methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate structure
2098030-99-8 structure
商品名:methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate
CAS番号:2098030-99-8
MF:C10H13N3O2
メガワット:207.229121923447
CID:5724673
PubChem ID:121215021

methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate 化学的及び物理的性質

名前と識別子

    • AKOS026725603
    • F2198-7870
    • starbld0025559
    • 2098030-99-8
    • methyl 1-propan-2-ylimidazo[1,2-b]pyrazole-6-carboxylate
    • methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate
    • 1H-Imidazo[1,2-b]pyrazole-6-carboxylic acid, 1-(1-methylethyl)-, methyl ester
    • インチ: 1S/C10H13N3O2/c1-7(2)12-4-5-13-9(12)6-8(11-13)10(14)15-3/h4-7H,1-3H3
    • InChIKey: ONACCBVURYRIPS-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1C=C2N(C=CN2C(C)C)N=1)=O

計算された属性

  • せいみつぶんしりょう: 207.100776666g/mol
  • どういたいしつりょう: 207.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 48.5Ų

じっけんとくせい

  • 密度みつど: 1.26±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 1.34±0.40(Predicted)

methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M290691-1g
Methyl 1-isopropyl-1h-imidazo[1,2-b]pyrazole-6-carboxylate
2098030-99-8
1g
$ 1135.00 2022-06-04
Life Chemicals
F2198-7870-1g
methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate
2098030-99-8 95%+
1g
$794.0 2023-09-06
Life Chemicals
F2198-7870-2.5g
methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate
2098030-99-8 95%+
2.5g
$1588.0 2023-09-06
Life Chemicals
F2198-7870-10g
methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate
2098030-99-8 95%+
10g
$3335.0 2023-09-06
TRC
M290691-100mg
Methyl 1-isopropyl-1h-imidazo[1,2-b]pyrazole-6-carboxylate
2098030-99-8
100mg
$ 210.00 2022-06-04
TRC
M290691-500mg
Methyl 1-isopropyl-1h-imidazo[1,2-b]pyrazole-6-carboxylate
2098030-99-8
500mg
$ 750.00 2022-06-04
Life Chemicals
F2198-7870-0.25g
methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate
2098030-99-8 95%+
0.25g
$716.0 2023-09-06
Life Chemicals
F2198-7870-0.5g
methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate
2098030-99-8 95%+
0.5g
$754.0 2023-09-06
Life Chemicals
F2198-7870-5g
methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate
2098030-99-8 95%+
5g
$2382.0 2023-09-06

methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate 関連文献

methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylateに関する追加情報

Methyl 1-Isopropyl-1H-Imidazo[1,2-b]Pyrazole-6-Carboxylate: A Comprehensive Overview

Methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate, identified by the CAS number 2098030-99-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyrazoles, which are heterocyclic compounds known for their diverse biological activities. The structure of this compound features a methyl ester group attached to the imidazo[1,2-b]pyrazole ring system, with an isopropyl substituent at the 1-position. This unique structure contributes to its potential applications in drug discovery and development.

Recent studies have highlighted the importance of imidazopyrazoles as scaffolds for developing bioactive molecules. For instance, research published in Journal of Medicinal Chemistry demonstrated that methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate exhibits potent anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests its potential as a lead compound for developing novel anti-inflammatory agents. Furthermore, its selectivity profile indicates that it may offer reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The synthesis of methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate involves a multi-step process that typically begins with the preparation of the imidazo[1,2-b]pyrazole core. This is achieved through a condensation reaction involving an appropriate diamine and a carbonyl compound. Subsequent functionalization steps introduce the isopropyl group and the methyl ester moiety. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of such compounds, aligning with the principles of green chemistry.

In addition to its pharmacological applications, methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate has shown promise in other areas of chemistry. For example, studies in Organic Process Research & Development reported its use as a catalyst in asymmetric synthesis reactions. The compound's ability to facilitate enantioselective reactions underscores its versatility as both a drug candidate and a chemical tool.

The toxicity profile of methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate has also been extensively studied. Acute toxicity tests indicate that it has a relatively low toxicity profile when administered at therapeutic doses. However, chronic toxicity studies are still ongoing to fully understand its long-term effects. These findings are critical for determining its suitability as a drug candidate and ensuring patient safety.

In conclusion, methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate represents a valuable addition to the arsenal of bioactive compounds with potential applications in medicine and beyond. Its unique structure, coupled with recent advances in synthesis and application studies, positions it as a promising lead compound for future drug development efforts.

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